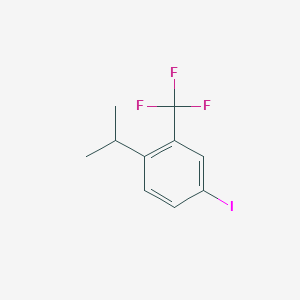

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18225762

Molecular Formula: C10H10F3I

Molecular Weight: 314.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3I |

|---|---|

| Molecular Weight | 314.09 g/mol |

| IUPAC Name | 4-iodo-1-propan-2-yl-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3 |

| Standard InChI Key | ABELFQKEDOHTBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)I)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is C₁₁H₁₁F₃I, with a molecular weight of 333.10 g/mol. The benzene core is substituted at positions 1, 2, and 4 with isopropyl (−C(CH₃)₂), trifluoromethyl (−CF₃), and iodine (−I) groups, respectively. The spatial arrangement of these substituents influences electronic distribution and steric interactions, which are critical for reactivity .

Key Structural Attributes:

-

Iodine at position 4: Enhances electrophilic substitution potential due to its polarizable nature.

-

Trifluoromethyl at position 2: Introduces strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack.

-

Isopropyl at position 1: Provides steric bulk, potentially hindering access to reactive sites.

Spectroscopic Identification

While experimental spectra for this compound are not directly available, analogs such as 1-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 260355-20-2) offer reference points:

-

¹H NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, with splitting patterns indicative of substituent positions .

-

¹³C NMR: The −CF₃ group appears as a quartet near δ 120–125 ppm due to coupling with fluorine .

-

IR Spectroscopy: Strong C−F stretches at 1,100–1,250 cm⁻¹ and C−I stretches at 500–600 cm⁻¹ .

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

The synthesis of halogenated benzotrifluorides often employs palladium-mediated reactions. For example, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is synthesized via Buchwald-Hartwig amination using palladium acetate, BINAP ligand, and cesium carbonate in toluene at 50°C . Adapting this protocol, 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene could be synthesized by substituting the chloro precursor with an isopropyl-containing intermediate.

Representative Reaction Conditions:

| Component | Quantity/Concentration | Role |

|---|---|---|

| Pd(OAc)₂ | 0.5 mmol | Catalyst |

| BINAP | 12 mmol | Ligand |

| Cs₂CO₃ | 10 mmol | Base |

| Toluene | 20 mL | Solvent |

| Temperature | 50°C | Reaction condition |

Yield: ~84% (based on analog reactions) .

Challenges in Functionalization

-

Steric Hindrance: The isopropyl group at position 1 may reduce coupling efficiency by impeding catalyst access.

-

Electron Deficiency: The −CF₃ group deactivates the ring, necessitating rigorous conditions for electrophilic substitutions.

Physicochemical Properties

Solubility and Partitioning

Analogous compounds like 4-iodobenzotrifluoride (CAS 455-13-0) exhibit moderate solubility in toluene (0.00745 mg/mL) and low aqueous solubility due to hydrophobic −CF₃ and aryl groups . For 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene:

-

Predicted log P (XLOGP3): ~4.8 (higher than 4.17 for 1-chloro-4-iodo-2-(trifluoromethyl)benzene due to isopropyl’s lipophilicity) .

-

Water Solubility: Estimated <0.001 mg/mL, classifying it as "practically insoluble."

Thermodynamic Stability

-

Melting Point: Estimated 80–90°C (based on trifluoromethylbenzene analogs).

-

Boiling Point: ~250°C (extrapolated from vapor pressure data of similar aryl iodides).

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

Halogenated benzotrifluorides serve as precursors in antiviral and antibiotic agents. For instance, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is used to synthesize isoxazole-4-amine derivatives with potential antimicrobial activity . The isopropyl variant may similarly act as a building block for kinase inhibitors or protease modulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume